1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 1,3-dimethyl substitution on the pyrimidine ring, a 2,4-dioxo moiety, and a carboxamide group at position 6 with a 2-(methylthio)phenyl substituent.
Properties
IUPAC Name |
1,3-dimethyl-N-(2-methylsulfanylphenyl)-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-18-14(21)9-8-12(24-15(9)19(2)16(18)22)13(20)17-10-6-4-5-7-11(10)23-3/h4-8H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENGZHMMIDPWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=CC=C3SC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis. Key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the dimethyl and methylthio substituents, and finally, the carboxamide group. Common reagents for these steps may include thioamides, aldehydes, and amines, with reaction conditions often requiring acidic or basic catalysts and controlled temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of 1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide may be optimized for cost-efficiency and scalability. This could involve the use of continuous flow reactors, automated synthesis processes, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions. Its functional groups allow it to participate in nucleophilic substitution, electrophilic addition, and redox processes.
Common Reagents and Conditions: Reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired reaction. Reaction conditions vary from mild to harsh, depending on the specificity and efficiency needed.
Major Products: The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that enhance its properties or introduce new functionalities.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in synthetic organic chemistry.
Biology: Biologically, the compound is explored for its potential as a bioactive molecule. Studies investigate its interactions with biological targets, such as enzymes or receptors, which may lead to the development of new pharmaceuticals.
Medicine: In medicine, research focuses on the compound's potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties. Its ability to modulate biological pathways positions it as a candidate for drug development.
Industry: Industrially, the compound could be used in the synthesis of specialty chemicals or materials with specific desired properties. Its stability and reactivity make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interacting with specific molecular targets in biological systems. This interaction often leads to the modulation of enzymatic activity or signaling pathways. For instance, it might inhibit an enzyme critical for disease progression or activate a receptor involved in therapeutic pathways. The exact mechanism can vary based on the specific context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural analogs differ primarily in substituents on the pyrimidine ring, the oxidation state of the ring system, and the nature of the carboxamide side chain. Key comparisons include:
Key Observations :
- Oxidation State: The 2,4-dioxo groups in the target compound may confer greater metabolic stability compared to the 4-oxo or amino-substituted analogs .
- Carboxamide Side Chain : The 2-(methylthio)phenyl group in the target compound differs from aryl (Compound 1/2) or 4-methylphenyl (Compound 2d) substituents, which may alter receptor binding or solubility .
Physicochemical and Spectral Data
- IR/NMR : The target compound’s 2,4-dioxo groups would show characteristic carbonyl stretches (~1700–1750 cm⁻¹ in IR) and downfield shifts in ¹³C NMR (~160–180 ppm) .
- Solubility: The methylthio and dioxo groups likely reduce aqueous solubility compared to amino-substituted analogs (e.g., Compound 2d) .
Research Findings and Implications
- The methylthio group may enhance receptor binding in hormonal pathways or disrupt microbial membranes .
- Synthetic Challenges : Introduction of the 2-(methylthio)phenyl group requires precise control of reaction conditions to avoid over-oxidation or side reactions, as seen in .
Biological Activity
1,3-Dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H26N4O3S
- Molecular Weight : 438.5 g/mol
- IUPAC Name : 1-(1,4-dimethyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
The compound features a tetrahydrothieno[2,3-d]pyrimidine core which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. The pyrimidine derivatives are known to inhibit cancer cell growth through various mechanisms:
- Mechanism of Action : Inhibition of dihydrofolate reductase and interference with nucleic acid synthesis.
- Case Studies : A study highlighted the efficacy of pyrimidine derivatives in reducing tumor growth in xenograft models of human cancers (PubMed Central) .
Anti-inflammatory Effects
1,3-Dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo derivatives have shown promising anti-inflammatory activity:
- In Vitro Studies : The compound significantly suppressed COX-2 activity, a key enzyme in the inflammatory pathway. This suggests potential use in treating inflammatory diseases .
Antioxidant Properties
The compound has demonstrated antioxidant effects that may protect cells from oxidative stress:
- Mechanism : Scavenging free radicals and enhancing cellular antioxidant defenses.
Table of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibits dihydrofolate reductase | |
| Anti-inflammatory | Suppresses COX-2 activity | |
| Antioxidant | Scavenges free radicals |
Structure-Activity Relationship (SAR)
The biological activities of this compound can be linked to its structural features. The presence of the methylthio group and the tetrahydrothieno core are crucial for its interaction with biological targets. Modifications in these regions can enhance or diminish activity.
Q & A
Q. What synthetic routes are commonly employed to synthesize thieno[2,3-d]pyrimidine derivatives like this compound?
The synthesis typically involves alkylation of precursor molecules such as 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides with substituted benzyl chlorides or chloroacetic acid derivatives. Key steps include:
- Alkylation : Reacting the thioxo precursor with alkylating agents (e.g., benzyl chlorides) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃), yielding 2-(alkylthio) derivatives .
- Cyclization : Intramolecular condensation or tandem reactions (e.g., Knoevenagel-Michael sequences) to form the fused thieno-pyrimidine core .
- Characterization : Confirmation via ¹H NMR (e.g., NH signals at 9.67–10.61 ppm, methyl groups at 2.68–2.75 ppm) and elemental analysis .
Q. How is the structural identity of this compound validated?
- ¹H NMR Spectroscopy : Key signals include:
- Methyl groups at position 5: 2.68–2.75 ppm.
- Carboxamide NH: 9.67–10.61 ppm (varies with aryl substituents).
- Alkylthio protons (e.g., benzyl CH₂): 4.23–4.29 ppm .
- Elemental Analysis : Validates stoichiometry of C, H, N, and S.
- XRD Crystallography : Resolves regioselectivity in alkylation (e.g., S- vs. N-alkylation) and confirms 3D conformation .
Q. What in vitro models are used to evaluate its biological activity?
- Antimicrobial Screening : Agar well diffusion method against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive (e.g., Bacillus subtilis) strains. Activity is compared to reference drugs (e.g., streptomycin) .
- Dose-Response Assays : IC₅₀ values determined for structure-activity relationship (SAR) studies.
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Reaction Condition Screening :
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity in alkylation .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield .
Q. How do structural modifications influence antimicrobial efficacy?
- SAR Insights :
- Benzylthio Substituents : Electron-withdrawing groups (e.g., -NO₂) on the aryl ring enhance activity against Proteus vulgaris .
- Methylthio vs. Allylthio : Bulkier substituents (e.g., benzyl) improve membrane penetration in Gram-negative bacteria .
- Mechanistic Probes : Competitive assays with DNA gyrase inhibitors (e.g., ciprofloxacin) to identify target pathways .
Q. How can computational methods predict reactivity or bioactivity?
- Quantum Chemical Calculations :
- Density Functional Theory (DFT) models reaction pathways (e.g., transition states in alkylation) .
- Molecular docking predicts binding affinity to microbial enzymes (e.g., dihydrofolate reductase) .
- Machine Learning : Trained on datasets of thieno-pyrimidine derivatives to forecast synthetic feasibility or toxicity .
Q. How should contradictions in biological data be addressed?
- Case Study : If a derivative shows high in vitro activity but poor in vivo efficacy:
- Solubility Testing : Measure logP to assess hydrophobicity; modify with polar groups (e.g., -OH, -COOH).
- Metabolic Stability : Incubate with liver microsomes to identify degradation pathways .
- Resistance Profiling : Serial passage assays to detect mutant strains with reduced susceptibility .
Q. What strategies resolve regioselectivity challenges in alkylation?
- Protecting Groups : Temporarily block reactive NH sites to direct alkylation to sulfur .
- Steric Effects : Use bulky alkylating agents (e.g., tert-butyl bromides) to favor S-alkylation over N-alkylation .
- Kinetic vs. Thermodynamic Control : Adjust temperature (e.g., low temp for kinetic S-alkylation) .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC-MS : Detects trace impurities (e.g., unreacted precursors) with <0.1% sensitivity.
- TLC Monitoring : Validates reaction progress using silica plates and UV visualization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
